molecular formula C18H25NO2 B2531818 4-[(dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one CAS No. 846590-31-6

4-[(dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2531818
CAS No.: 846590-31-6
M. Wt: 287.403
InChI Key: WPOYWUBSDJDMFI-UHFFFAOYSA-N
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Description

4-[(Dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one backbone substituted with a dipropylaminomethyl group at position 4 and methyl groups at positions 5 and 7. Coumarins are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound’s structural uniqueness lies in its tertiary amine substituent, which distinguishes it from naturally occurring coumarins and many synthetic analogs.

Properties

IUPAC Name

4-[(dipropylamino)methyl]-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-5-7-19(8-6-2)12-15-11-17(20)21-16-10-13(3)9-14(4)18(15)16/h9-11H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOYWUBSDJDMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC(=O)OC2=CC(=CC(=C12)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the dipropylamino and methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dipropylamino Group

The tertiary amine in the dipropylamino substituent participates in quaternary ammonium salt formation via alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides or acylated intermediates.

Key conditions :

Reaction TypeReagentSolventTemperatureYield
AlkylationMethyl iodideDichloromethane25°C~75%
AcylationAcetyl chlorideTHF0°C → 25°C~68%

Oxidation Reactions

The dipropylamino group undergoes oxidation to form N-oxides or nitroso derivatives under controlled conditions:

  • N-Oxide formation : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes the tertiary amine to an N-oxide .

  • Nitroso derivatives : Stronger oxidants like potassium permanganate may lead to nitroso intermediates, though this pathway is less common .

Spectroscopic evidence :

  • NMR : Oxidation shifts the methylene protons adjacent to the amine (δ 3.4–3.8 ppm) upfield due to reduced electron density.

  • MS : Molecular ion peaks corresponding to [M+O]+ confirm N-oxide formation.

Coumarin Ring Modifications

The chromen-2-one core enables reactions typical of coumarins:

Electrophilic Aromatic Substitution

Methyl groups at positions 5 and 7 direct electrophilic attacks to positions 6 and 8. Example reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 6 .

  • Halogenation : Bromine in acetic acid yields 6-bromo derivatives.

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the lactone ring hydrolyzes to form a dicarboxylic acid derivative , which can recyclize upon acidification .

Functionalization of the Methylene Linker

The methylene bridge (-CH₂-) between the coumarin ring and the dipropylamino group is susceptible to:

  • Oxidation : Strong oxidants like KMnO₄ convert it to a ketone (-CO-).

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the C–N bond, though this is sterically hindered by the propyl groups .

Biological Interactions

While not a direct chemical reaction, the compound’s mechanism of action in biological systems involves:

  • Hydrogen bonding : The carbonyl group interacts with serine residues in enzymes like acetylcholinesterase.

  • Electrostatic interactions : The protonated amine forms salt bridges with acidic amino acids .

Stability and Degradation

  • Photodegradation : UV exposure cleaves the coumarin ring, forming phenolic byproducts .

  • Thermal decomposition : Above 200°C, the dipropylamino group decomposes, releasing propylene and ammonia.

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. Studies have shown that 4-[(dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one can inhibit the growth of cancer cells by inducing apoptosis and modulating various signaling pathways. For instance, it has been found to target Myeloid Cell Leukemia-1 (Mcl-1), a protein that helps cancer cells evade apoptosis. The compound's ability to inhibit Mcl-1 has been linked to enhanced sensitivity to chemotherapeutic agents like taxol in lung cancer cells .

Antimicrobial Properties

Coumarin derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound has been studied for its effectiveness against bacteria and fungi, showing potential as an antimicrobial agent. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Antioxidant Effects

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. Research suggests that the compound can scavenge free radicals and reduce oxidative damage in cells, thereby playing a role in preventive medicine .

Apoptosis Induction

The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins like Mcl-1. This dual action enhances the efficacy of existing cancer treatments .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as lipoxygenases. This inhibition can reduce inflammation and potentially alleviate conditions like arthritis .

Cancer Research

A notable study evaluated the efficacy of this coumarin derivative on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .

Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis; targets Mcl-1; enhances chemotherapy efficacy ,
Antimicrobial PropertiesEffective against bacteria and fungi; disrupts cell membranes
Antioxidant EffectsScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits lipoxygenases; reduces inflammation

Mechanism of Action

The mechanism of action of 4-[(dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares substituents and key properties of 4-[(dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one with related chromenone derivatives:

Compound Name Position 2 Substituent Position 4 Substituent Positions 5,7 Substituents Key Physicochemical Properties
This compound None (Dipropylamino)methyl Methyl High lipophilicity; enhanced bioavailability
5,7-Dimethoxy-2-propylchromone Propyl None Methoxy Moderate solubility in polar solvents
5,7-Dihydroxy-2-isopropylchromone Isopropyl None Hydroxy Low lipophilicity; high hydrogen bonding
5,7-Dimethoxy-2-phenyl-4H-chromen-4-one Phenyl None Methoxy Planar structure; π-π stacking interactions
6,7-Dimethyl-2H-chromen-2-one hybrid (Coumarin-triazole-thiophene) Triazole-thiophene Ethyl-triazole-thiophene Methyl Extended conjugation; fluorescence

Key Observations :

  • The dipropylaminomethyl group at position 4 in the target compound introduces a bulky tertiary amine, likely enhancing interactions with biological targets through hydrogen bonding or electrostatic interactions.
  • Methoxy or hydroxy groups at positions 5 and 7 (e.g., in 5,7-dimethoxy-2-propylchromone) increase polarity but reduce metabolic stability compared to methyl groups .
  • Phenyl or styryl substituents at position 2 (e.g., 5,7-dimethoxy-2-phenylchromone) promote π-π interactions, critical for binding to aromatic residues in enzymes .
Antimicrobial and Antitumor Activity
  • 5,7-Dihydroxy-4-propyl-2H-chromen-2-one exhibits significant antimicrobial activity against Staphylococcus aureus and antitumor effects in breast cancer cell lines, attributed to its hydroxyl groups’ redox activity .
Antiviral Potential
  • The coumarin-triazole-thiophene hybrid (6,7-dimethyl-2H-chromen-2-one derivative) demonstrated inhibitory activity against SARS-CoV-2 proteins in molecular docking studies, suggesting coumarin derivatives’ versatility in antiviral drug design .
Structural and Crystallographic Insights
  • 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one crystallizes in a monoclinic system with strong intermolecular hydrogen bonding, a feature less pronounced in the target compound due to its non-polar methyl and dipropylamino groups .

Biological Activity

4-[(Dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer applications. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-chloro-3-nitrocoumarin with dipropylamine in a suitable solvent like ethyl acetate under basic conditions. The resulting compound exhibits a coumarin core structure, which is crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of coumarin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related coumarin derivatives possess potent growth inhibitory activity against human tumor cell lines.

Table 1: Cytotoxic Activity of Coumarin Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)TBDApoptosis induction
4-Amino-2H-chromen-2-oneHCT-116 (Colon)0.63CDK inhibition
3-Nitro-4-(p-tolylamino)-2H-chromen-2-oneSGC-7901 (Gastric)2.69Telomerase inhibition

The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, studies suggest that it may inhibit telomerase activity, a critical factor in cancer cell immortality .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the coumarin structure can enhance its anticancer activity. Compounds with specific substituents at the C4 position have been shown to significantly increase cytotoxic potency against various cancer types. For instance, the introduction of different amino groups has been correlated with improved efficacy against breast and colon cancer cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Cycle Progression : By targeting cyclin-dependent kinases (CDKs), the compound may disrupt normal cell cycle progression, leading to apoptosis.
  • Telomerase Inhibition : Similar to other coumarin derivatives, it may inhibit telomerase activity, thus preventing cancer cells from maintaining their telomeres and promoting senescence.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Case Studies

Recent studies have explored the efficacy of this compound in vivo and in vitro settings:

  • In Vitro Studies : A study evaluated the cytotoxic effects on MCF-7 breast cancer cells and reported an IC50 value that indicates significant potency compared to standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, suggesting potential for therapeutic application .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(dipropylamino)methyl]-5,7-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step organic synthesis, starting with a chromen-2-one scaffold. Introduce the dipropylamino-methyl group via nucleophilic substitution or reductive amination. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Monitor reaction progress using TLC and HPLC. Purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound and remove byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure using 1H/13C NMR, focusing on methyl (δ 1.0–1.5 ppm) and chromenone carbonyl (δ ~160 ppm) signals.
  • X-ray Diffraction : For absolute configuration, use single-crystal X-ray diffraction. Employ SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor optimization) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF. Cross-reference with NIST Chemistry WebBook for fragmentation patterns .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystal structure ambiguities in derivatives of this compound?

  • Methodology :

  • Data Collection : Use high-resolution diffraction data (resolution ≤ 0.8 Å) to reduce noise.
  • Structure Solution : Apply SHELXD for phase problem resolution via dual-space recycling. For refinement in SHELXL, incorporate hydrogen bonding constraints and twinning corrections if applicable. Validate using R1/wR2 convergence (<5% discrepancy) .

Q. What experimental designs are suitable for investigating the biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Screen for anticancer activity using MTT assays (e.g., IC50 determination against HeLa or MCF-7 cell lines). Include positive controls (e.g., doxorubicin) and dose-response curves.
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe). Validate targets via molecular docking (PDB: 1M17 for kinase inhibition) .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

  • Methodology :

  • Re-examine Experimental Conditions : Ensure NMR sample purity (e.g., residual solvent peaks) and crystallographic data quality (e.g., Rint < 0.05).
  • Computational Validation : Compare ACD/Labs Percepta predictions (e.g., logP, pKa) with experimental results. Adjust force fields in DFT calculations (B3LYP/6-31G*) to align with observed spectroscopic data .

Q. What strategies improve regioselectivity during functionalization of the chromenone core?

  • Methodology :

  • Directing Groups : Install temporary protecting groups (e.g., Boc on the dipropylamino moiety) to steer electrophilic substitution.
  • Catalytic Control : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)2 with pivalic acid) for selective methyl group functionalization at the 5- or 7-position .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

  • Methodology :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Degradation Products : Identify hydrolyzed products (e.g., free amine via LC-MS) and oxidative byproducts (e.g., quinones via UV-Vis at 270 nm) .

Methodological Resources

  • Crystallography : SHELXL (v.2018) for refinement; ORTEP-3 for thermal ellipsoid visualization .
  • Spectral Databases : NIST WebBook for reference spectra; Cambridge Structural Database (CSD) for chromenone analogs .
  • Computational Tools : ACD/Labs Percepta for physicochemical predictions; Gaussian 16 for DFT optimization .

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